1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol
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Overview
Description
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol is a chemical compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of corresponding pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-ol
- 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-ol
Uniqueness: 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H10ClFN2O |
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Molecular Weight |
288.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazol-4-ol |
InChI |
InChI=1S/C15H10ClFN2O/c16-11-3-7-13(8-4-11)19-9-14(20)15(18-19)10-1-5-12(17)6-2-10/h1-9,20H |
InChI Key |
ATCMGASTRHJGER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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